4-Benzyl-1,3-benzothiazol-2-amine
Overview
Description
4-Benzyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a benzyl group attached to the nitrogen atom at the 4th position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-1,3-benzothiazol-2-amine is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, making it a significant target for anti-tubercular compounds .
Mode of Action
this compound interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of benzothiazole derivatives through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the normal functioning of the bacteria, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with benzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the benzyl halide, forming the desired benzothiazole derivative . The reaction can be carried out in solvents such as ethanol or acetonitrile, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of microwave irradiation and other advanced techniques can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, or sulfonated benzothiazoles.
Scientific Research Applications
4-Benzyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential anticancer properties and as a scaffold for designing new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
6-Ethoxy-1,3-benzothiazole-2-amine: Contains an ethoxy group, which can alter its chemical properties and biological activity.
Uniqueness: 4-Benzyl-1,3-benzothiazol-2-amine is unique due to the presence of the benzyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and targets. This structural feature may contribute to its enhanced biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
4-benzyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14-16-13-11(7-4-8-12(13)17-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLQXODZQFOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC=C2)SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152504-14-7 | |
Record name | 4-benzyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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